![molecular formula C16H14N2O3 B1448445 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione CAS No. 1803566-67-7](/img/structure/B1448445.png)
5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione
Vue d'ensemble
Description
5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione is a versatile small molecule scaffold with a molecular weight of 282.3 g/mol . It is known for its unique structural features, which include an imidazolidine-2,4-dione core and a benzyloxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione typically involves multi-step reactions. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base . Another approach is the Bucherer-Bergs reaction, which involves the reaction of an aldehyde with potassium cyanide and ammonium carbonate . These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione include other imidazolidine-2,4-dione derivatives, such as:
- 5-Phenylimidazolidine-2,4-dione
- 5-(4-Methoxyphenyl)imidazolidine-2,4-dione
- 5-(2-Hydroxyphenyl)imidazolidine-2,4-dione
Uniqueness
What sets this compound apart is its benzyloxyphenyl group, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications compared to other similar compounds .
Propriétés
IUPAC Name |
5-(2-phenylmethoxyphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15-14(17-16(20)18-15)12-8-4-5-9-13(12)21-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJJUEHRTCMZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


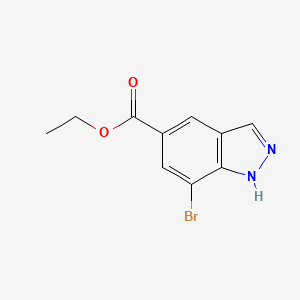
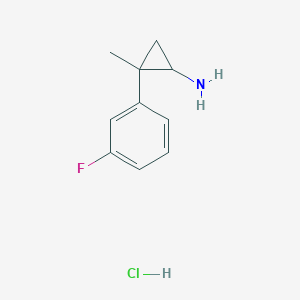
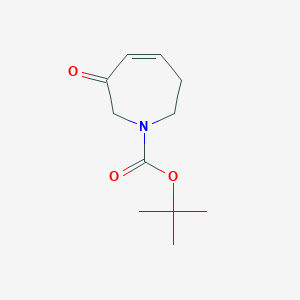


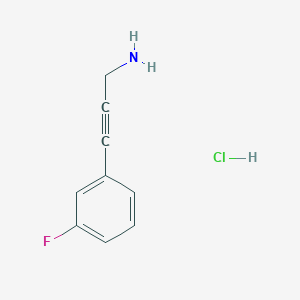
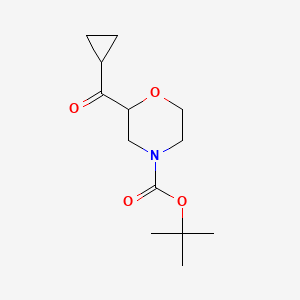
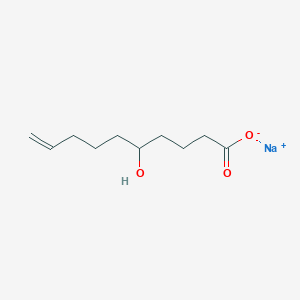
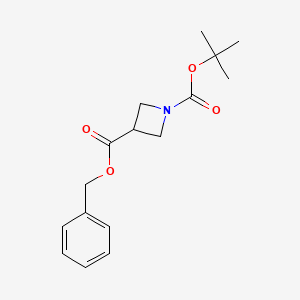
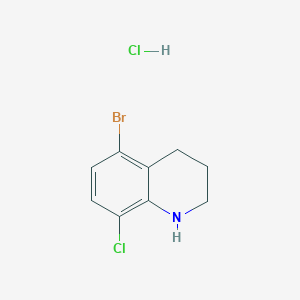
![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)

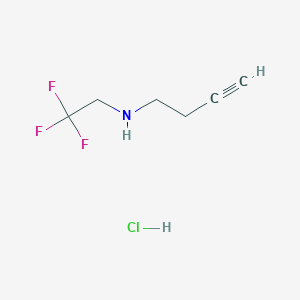
![{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1448384.png)
